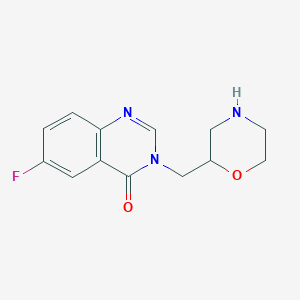
(1-cycloheptyl-2-pyrrolidinyl)methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1-cycloheptyl-2-pyrrolidinyl)methanol, commonly known as CHPM, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic properties. CHPM is a chiral molecule that can exist in two enantiomeric forms, which have different biological activities.
作用机制
The mechanism of action of CHPM is not fully understood, but it is believed to act on the cholinergic system in the brain. It has been shown to increase the release of acetylcholine, a neurotransmitter that is involved in learning and memory. CHPM also has antioxidant properties, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
CHPM has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the levels of acetylcholine in the brain, which may improve cognitive function and memory. CHPM also has antioxidant properties, which may protect against oxidative stress and neurodegeneration. Additionally, CHPM has been shown to reduce inflammation and increase neurotrophic factors, which may promote neurogenesis and neuroplasticity.
实验室实验的优点和局限性
The advantages of using CHPM in lab experiments include its high purity, stability, and well-defined chemical structure. CHPM is also relatively easy to synthesize, making it a cost-effective compound for scientific research. However, one limitation of using CHPM is that it is a chiral molecule, which means that its enantiomers may have different biological activities. Therefore, it is important to use pure enantiomers of CHPM in lab experiments to avoid any potential confounding effects.
未来方向
There are several future directions for the study of CHPM. One area of research is to further elucidate its mechanism of action and how it interacts with the cholinergic system in the brain. Another area of research is to investigate its potential therapeutic applications in other neurological disorders, such as traumatic brain injury and stroke. Additionally, the development of new synthetic methods for CHPM and its enantiomers may lead to the discovery of more potent and selective compounds for scientific research and potential therapeutic use.
Conclusion:
In conclusion, (1-cycloheptyl-2-pyrrolidinyl)methanol is a promising compound for scientific research due to its potential therapeutic properties in various neurological disorders. Its synthesis method has been optimized to achieve high yields and purity, making it suitable for scientific research applications. CHPM has been shown to have neuroprotective effects, improve cognitive function, and enhance memory in animal models. However, further research is needed to fully understand its mechanism of action and potential therapeutic applications.
合成方法
The synthesis of CHPM involves the reaction of cycloheptanone with pyrrolidine and formaldehyde in the presence of a catalyst. The resulting product is a racemic mixture of (1-cycloheptyl-2-pyrrolidinyl)methanol, which can be separated into its enantiomers by chiral chromatography. The synthesis of CHPM has been optimized to achieve high yields and purity, making it suitable for scientific research applications.
科学研究应用
CHPM has been studied for its potential therapeutic properties in various diseases, including Alzheimer's disease, Parkinson's disease, and depression. It has been shown to have neuroprotective effects, improve cognitive function, and enhance memory in animal models. CHPM has also been studied for its potential use in drug addiction treatment, as it has been shown to reduce drug-seeking behavior in animal models.
属性
IUPAC Name |
(1-cycloheptylpyrrolidin-2-yl)methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO/c14-10-12-8-5-9-13(12)11-6-3-1-2-4-7-11/h11-12,14H,1-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XORALHSMSCFBTA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)N2CCCC2CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-Cycloheptylpyrrolidin-2-yl)methanol | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(4-methoxybenzyl)-4-[(2-propyl-5-pyrimidinyl)methyl]morpholine](/img/structure/B6089132.png)
![(4-{[5-anilino-4-(ethoxycarbonyl)-3-oxo-2(3H)-thienylidene]methyl}-2-ethoxyphenoxy)acetic acid](/img/structure/B6089137.png)
![N-[3-(2-isopropyl-1H-imidazol-1-yl)propyl]-6-(1-pyrrolidinyl)nicotinamide](/img/structure/B6089154.png)
![2-{[2-phenyl-6-(1H-pyrazol-1-yl)-4-pyrimidinyl]amino}ethanol](/img/structure/B6089161.png)
![N-[7,7-dimethyl-2-(4-morpholinyl)-5,6,7,8-tetrahydro-5-quinazolinyl]cyclobutanecarboxamide](/img/structure/B6089166.png)
![3,5-dibromo-2,4-dihydroxybenzaldehyde {4-(dimethylamino)-6-[(4-fluorophenyl)amino]-1,3,5-triazin-2-yl}hydrazone](/img/structure/B6089168.png)
![4,4,6,6-tetramethyl-5,6-dihydro[1,2,5]oxadiazolo[3,4-c]pyridin-7(4H)-one oxime](/img/structure/B6089194.png)
![N-ethyl-2-[2-(3-methoxyphenoxy)propanoyl]hydrazinecarbothioamide](/img/structure/B6089196.png)
![1-(2-ethoxybenzyl)-4-[(3-phenyl-5-isoxazolyl)methyl]-4-piperidinol](/img/structure/B6089199.png)

![ethyl 4-({2-[(2-hydroxybenzylidene)hydrazono]-4-oxo-1,3-thiazolidin-5-yl}methyl)benzoate](/img/structure/B6089223.png)
![1-cyclopentyl-4-(3,4-difluorophenyl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6089225.png)
![N-[(3-isopropyl-5-isoxazolyl)methyl]-1'-methyl-1,4'-bipiperidine-3-carboxamide](/img/structure/B6089230.png)